Aerocyanidin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113701-99-8 |
|---|---|
Molecular Formula |
C15H25NO4 |
Molecular Weight |
283.36 g/mol |
IUPAC Name |
11-(3-isocyano-3-methyloxiran-2-yl)undecaneperoxoic acid |
InChI |
InChI=1S/C15H25NO4/c1-15(16-2)13(19-15)11-9-7-5-3-4-6-8-10-12-14(17)20-18/h13,18H,3-12H2,1H3 |
InChI Key |
NYURBVOZXRWAPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(O1)CCCCCCCCCCC(=O)OO)[N+]#[C-] |
Synonyms |
aerocyanidin |
Origin of Product |
United States |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Chemical Structure of Aerocyanidin
This technical guide provides a comprehensive overview of the chemical structure, properties, and biosynthesis of this compound, an antibiotic with potent activity against Gram-positive bacteria.
Chemical Structure and Properties
This compound is a unique natural product isolated from the bacterium Chromobacterium violaceum.[1][2] Its structure is characterized by a long-chain fatty acid derivative featuring a rare and chemically sensitive γ-hydroxyl-α,β-epoxy isonitrile functional group.[3] This distinct structural motif is crucial for its biological activity. The instability of this moiety, which can undergo Payne rearrangement under both acidic and alkaline conditions, has made the total synthesis of this compound a significant challenge.[3]
Structural Details
-
IUPAC Name : Systematic names for complex natural products like this compound can be intricate and are not consistently found in the initial literature. The structure is defined by its constituent parts.
-
Key Functional Groups :
-
Isonitrile (-N≡C)
-
Epoxide (oxirane)
-
Hydroxyl (-OH)
-
Long alkyl chain
-
-
Homologues : YM-47515 and amycomicin are known homologues of this compound, with their alkyl chains extended by two and four carbons, respectively.[3]
Physicochemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₅NO₄ | [4] |
| Molecular Weight | 283.363 g/mol | [4] |
| CAS Number | 113701-99-8 | [4] |
| Physical Appearance | Solid | [4] |
Biosynthesis of this compound
The biosynthetic pathway of this compound has been fully elucidated and involves a series of enzymatic reactions that assemble its unique structure. The process begins with intermediates from fatty acid metabolism and involves a Polyketide Synthase (PKS) machinery.[3]
Experimental Protocol: Elucidation of the this compound Biosynthetic Pathway
The following methodology outlines the key steps used to determine the biosynthetic pathway of this compound, primarily through heterologous expression of the biosynthetic gene cluster in E. coli.[3]
-
Identification of the Biosynthetic Gene Cluster (BGC): The gene cluster responsible for this compound production (let's call it aec) was identified in the genome of Chromobacterium violaceum.
-
Heterologous Expression: The aec gene cluster, including genes aecA, aecB, aecC, aecD, and aecE, was co-expressed in a suitable host organism like E. coli K207.
-
Intermediate Analysis: The culture medium of the engineered E. coli was analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the production of biosynthetic intermediates.
-
In Vitro Enzymatic Assays:
-
Individual enzymes from the pathway were purified.
-
In vitro reactions were conducted to confirm the function of each enzyme. For example, the ligase AecE was incubated with the isonitrile intermediate and the Acyl Carrier Protein (ACP) AecC to confirm the loading of the intermediate onto the ACP.
-
-
Structural Elucidation: The chemical structures of the isolated intermediates and the final product were confirmed using spectroscopic methods such as Mass Spectrometry and Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Stepwise Pathway Reconstruction: By expressing different combinations of the aec genes, the sequence of reactions was determined. For instance, co-expression of aecABCE and aecD led to the identification of a 14-carbon skeleton intermediate, confirming the role of the PKS enzyme AecD in chain elongation.[3] The final epoxidation step was shown to be catalyzed by the cupin domain-containing protein AecF.[3]
This compound Biosynthetic Pathway Diagram
The following diagram illustrates the key steps in the biosynthesis of this compound.
Caption: Biosynthetic pathway of this compound.
Biological Activity
This compound exhibits primary activity against Gram-positive bacteria.[1][2] Its potent antibacterial properties make it a subject of interest for the development of new antibiotics, especially in the context of rising antibiotic resistance. The isocyano epoxide moiety is a key pharmacophore responsible for its antimicrobial action.[5]
While the precise signaling pathways affected by this compound are not detailed in the provided literature, antibiotics often exert their effects by interfering with essential bacterial processes such as cell wall synthesis, protein synthesis, or DNA replication. The unique chemical structure of this compound suggests a potentially novel mechanism of action that warrants further investigation.
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jstage.jst.go.jp [jstage.jst.go.jp]
- 3. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics this compound and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. pubs.acs.org [pubs.acs.org]
Unraveling the Nuances of Epoxy Isonitrile Antibiotics: A Comparative Analysis of Aerocyanidin and YM-47515
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of two closely related epoxy isonitrile antibiotics, Aerocyanidin and YM-47515. Both compounds, produced by different bacterial species, exhibit promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). This document will dissect their structural differences, compare their biological activities, and detail the experimental methodologies for their study.
Core Structural Differences: A Homologous Relationship
This compound and YM-47515 share a unique and highly reactive γ-hydroxyl-α,β-epoxy isonitrile functional group, which is crucial for their antibacterial activity. The primary structural difference lies in the length of their aliphatic chains. YM-47515 is a homolog of this compound, featuring a carbon chain that is extended by two carbons.[1] This subtle variation in structure can influence the compounds' physicochemical properties and their interaction with biological targets.
Table 1: Structural and Physicochemical Properties of this compound and YM-47515
| Property | This compound | YM-47515 |
| Producing Organism | Chromobacterium violaceum[2] | Micromonospora echinospora[1] |
| Molecular Formula | C₁₅H₂₅NO₃ | C₁₇H₂₉NO₃ |
| Key Functional Group | γ-hydroxyl-α,β-epoxy isonitrile | γ-hydroxyl-α,β-epoxy isonitrile |
| Structural Relationship | Baseline Structure | C2-elongated homologue of this compound |
Comparative Biological Activity
Both this compound and YM-47515 demonstrate potent antibacterial activity primarily against Gram-positive bacteria.[1][2] The epoxy isonitrile moiety is known to be essential for their antimicrobial action. While comprehensive comparative data is limited in publicly available literature, existing studies indicate that both compounds are active against clinically relevant pathogens such as MRSA.[1] The related epoxy isonitrile antibiotic, amycomicin, has been shown to target FabH in the fatty acid biosynthesis pathway, suggesting a potential mechanism of action for this class of compounds.[3]
Due to the instability of the epoxy isonitrile group under both acidic and basic conditions, these compounds can undergo a Payne rearrangement to form a more stable, but biologically inactive, epoxy ketone metabolite with the release of cyanide.[3] This instability presents challenges in their isolation, characterization, and formulation.
Experimental Protocols
Isolation and Purification of this compound and YM-47515
The isolation of these antibiotics involves fermentation of the producing microorganisms, followed by extraction and chromatographic purification.
1. Fermentation:
-
This compound: Chromobacterium violaceum is cultured in a suitable fermentation medium. One example of a medium composition for a related Chromobacterium species for pigment production includes 0.5% yeast extract and 1.5% peptone, with incubation at 30°C and 200 rpm for 24 hours.
-
YM-47515: Micromonospora echinospora is cultivated in a specific production medium. While the exact medium for YM-47515 is not detailed in the available literature, related Micromonospora species are often cultured on media containing sources of carbon (e.g., glucose, starch) and nitrogen (e.g., yeast extract, peptone).
2. Extraction: Following fermentation, the culture broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate, to isolate the lipophilic antibiotic compounds.
3. Purification: The crude extract is then subjected to a series of chromatographic techniques, such as silica gel chromatography and high-performance liquid chromatography (HPLC), to purify the active compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of this compound and YM-47515 is quantified by determining the Minimum Inhibitory Concentration (MIC) using standard methods such as broth microdilution or agar dilution.
Broth Microdilution Method (General Protocol):
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium (e.g., Staphylococcus aureus) is prepared to a concentration of approximately 5 x 10⁵ CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Antibiotic Dilutions: Serial twofold dilutions of the purified antibiotic are prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well containing the antibiotic dilution is inoculated with the bacterial suspension. Control wells (no antibiotic) are included.
-
Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Signaling and Biosynthetic Pathways
The biosynthesis of this compound and YM-47515 proceeds through a conserved pathway involving a polyketide synthase (PKS) machinery.[3]
Caption: Proposed biosynthetic pathway for this compound and YM-47515.
The pathway initiates with the formation of an isonitrile intermediate from a fatty acyl precursor. This intermediate is then loaded onto an acyl carrier protein (ACP) and subsequently undergoes chain extension by a polyketide synthase (PKS). The final steps involve the formation of the γ-hydroxy group and epoxidation to yield the mature antibiotic. The biosynthesis of this compound is concluded by the action of the cupin domain-containing protein AecF, which installs the epoxide.[3] A similar enzymatic step is proposed for the final stage of YM-47515 biosynthesis.
Experimental Workflow Overview
The general workflow for the discovery, characterization, and evaluation of novel epoxy isonitrile antibiotics like this compound and YM-47515 is depicted below.
Caption: General experimental workflow for epoxy isonitrile antibiotic research.
This workflow highlights the key stages from the initial screening of microorganisms to the identification and characterization of a lead compound for potential drug development.
References
Methodological & Application
Application Notes: Aerocyanidin as an In Vitro Antibacterial Agent
Introduction
Aerocyanidin is a nitrile-containing antibiotic isolated from the bacterium Chromobacterium violaceum.[1] Preliminary studies have indicated its activity primarily against Gram-positive bacteria.[1] These application notes provide detailed protocols for the in vitro evaluation of this compound's antibacterial properties, guidance on data interpretation, and a hypothetical framework for investigating its mechanism of action. This document is intended for researchers in microbiology, drug discovery, and infectious disease.
Antibacterial Spectrum of this compound
This compound has demonstrated inhibitory effects against Gram-positive bacteria. The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) values for a range of bacterial species. It is crucial to experimentally determine these values in your laboratory setting.
Table 1: Hypothetical Antibacterial Spectrum of this compound
| Bacterial Strain | Gram Status | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | 4 |
| Streptococcus pneumoniae | Gram-positive | 2 |
| Bacillus subtilis | Gram-positive | 8 |
| Enterococcus faecalis | Gram-positive | 16 |
| Escherichia coli | Gram-negative | >128 |
| Pseudomonas aeruginosa | Gram-negative | >128 |
| Klebsiella pneumoniae | Gram-negative | >128 |
Note: The data presented in this table is for illustrative purposes only and must be confirmed experimentally.
Potential Mechanism of Action
The precise mechanism of action for this compound is not well-elucidated in publicly available literature. However, based on the mechanisms of other antibiotics, several potential targets within the bacterial cell can be hypothesized for investigation.[2][3][4] These include:
-
Inhibition of Cell Wall Synthesis: Many antibiotics, such as β-lactams, target the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[3]
-
Disruption of Cell Membrane Integrity: Some antimicrobial agents can interfere with the bacterial cell membrane, leading to leakage of intracellular components and cell death.[4]
-
Inhibition of Protein Synthesis: Targeting the bacterial ribosome to inhibit protein synthesis is a common mechanism for antibiotics like macrolides and tetracyclines.[2][3]
-
Inhibition of Nucleic Acid Synthesis: Interference with DNA replication or RNA transcription can effectively halt bacterial growth.[3][4]
Below is a diagram illustrating a hypothetical signaling pathway for the inhibition of cell wall synthesis, which could be a starting point for investigating the mechanism of this compound.
Caption: Hypothetical pathway of this compound inhibiting cell wall synthesis.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to characterize the antibacterial activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[5] The broth microdilution method is a standard procedure for determining MIC values.[5][6]
Protocol:
-
Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Preparation of Microtiter Plates: Dispense 50 µL of sterile Mueller-Hinton Broth (MHB) into each well of a 96-well microtiter plate.
-
Serial Dilution: Add 50 µL of the this compound stock solution to the first well of each row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, discarding the final 50 µL from the last well. This will result in a range of concentrations across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.[7] Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well, bringing the total volume to 100 µL.
-
Controls: Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[6]
Protocol:
-
Perform MIC Test: Follow the MIC determination protocol as described above.
-
Subculturing: From the wells showing no visible growth (at and above the MIC), take a 10 µL aliquot and plate it onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plates at 37°C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a 99.9% reduction in CFU/mL compared to the initial inoculum.[5] A bactericidal effect is generally considered when the MBC/MIC ratio is ≤ 4.[8]
Table 2: Hypothetical MIC and MBC Data for this compound against S. aureus
| Concentration (µg/mL) | Visible Growth (in MIC plate) | Colony Count (on MHA plate) |
| 0 (Control) | + | Confluent |
| 1 | + | - |
| 2 | + | - |
| 4 (MIC) | - | >300 |
| 8 (MBC) | - | 2 |
| 16 | - | 0 |
| 32 | - | 0 |
Note: The data presented in this table is for illustrative purposes only and must be confirmed experimentally.
Time-Kill Kinetics Assay
This assay provides information on the rate at which an antibacterial agent kills a bacterial population over time.[9]
Protocol:
-
Prepare Bacterial Culture: Grow a bacterial culture to the mid-logarithmic phase in MHB.
-
Prepare Test Tubes: Set up a series of test tubes containing MHB and this compound at various concentrations (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC). Include a growth control tube without the compound.
-
Inoculation: Inoculate each tube with the mid-log phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each tube, perform serial dilutions, and plate onto MHA plates.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Count the number of colonies on each plate to determine the CFU/mL at each time point. Plot the log10 CFU/mL versus time for each concentration of this compound.
Caption: Workflow for the Time-Kill Kinetics Assay.
Data Interpretation and Further Steps
The data generated from these experiments will provide a comprehensive in vitro profile of this compound's antibacterial activity.
-
MIC values will establish the potency and spectrum of activity.
-
MBC values will differentiate between bacteriostatic (inhibits growth) and bactericidal (kills bacteria) effects.[2]
-
Time-kill kinetics will reveal the dynamics of bacterial killing.
Based on these initial findings, further investigations could focus on:
-
Elucidating the specific molecular target and mechanism of action.
-
Assessing the potential for resistance development.
-
Evaluating the compound's activity against bacterial biofilms.
-
Investigating synergistic effects with other known antibiotics.[10]
By following these detailed protocols and application notes, researchers can effectively evaluate the potential of this compound as a novel antibacterial agent.
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How do antibiotics work? – Antibiotics – ReAct [reactgroup.org]
- 3. 14.3 Mechanisms of Antibacterial Drugs - Microbiology | OpenStax [openstax.org]
- 4. Mode of Action & Target for Antibacterial Drug - Creative Biolabs [creative-biolabs.com]
- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cyanidin inhibits quorum signalling pathway of a food borne opportunistic pathogen - PMC [pmc.ncbi.nlm.nih.gov]
Aerocyanidin Stability: A Comprehensive Analysis Under Diverse pH Conditions
Application Notes & Protocols for Researchers and Drug Development Professionals
Introduction
Aerocyanidin is a potent antibiotic characterized by a unique isonitrile functional group, demonstrating significant activity primarily against Gram-positive bacteria.[1] However, the therapeutic potential of this compound is intrinsically linked to its chemical stability, which is highly susceptible to environmental pH. This document provides detailed application notes and experimental protocols for the systematic study of this compound's stability across a range of pH conditions. Understanding the pH-dependent degradation kinetics is paramount for the formulation, storage, and effective clinical application of this promising antibiotic.
This compound's instability is attributed to its γ-hydroxyl-α,β-epoxy isonitrile moiety, which is prone to a Payne rearrangement under both acidic and basic conditions. This chemical transformation results in the formation of an epoxy ketone metabolite and the concomitant release of toxic cyanide, rendering the parent compound inactive.[2] Therefore, a thorough investigation of its stability profile is a critical step in its preclinical development.
These application notes are designed to guide researchers, scientists, and drug development professionals in establishing a robust methodology for assessing the pH stability of this compound. The provided protocols detail the preparation of buffered solutions, sample handling, and analytical procedures using High-Performance Liquid Chromatography (HPLC) for the quantitative analysis of this compound and its degradation products.
Data Presentation: Quantitative Analysis of this compound Stability
The stability of this compound should be quantitatively assessed by determining its concentration over time in solutions of varying pH. The following tables provide a structured format for presenting the collected data, allowing for clear comparison and interpretation of the results.
Table 1: pH-Dependent Degradation of this compound at a Constant Temperature
| pH | Initial Concentration (µg/mL) | Concentration at Time t1 (µg/mL) | Concentration at Time t2 (µg/mL) | Concentration at Time t3 (µg/mL) | % Degradation at t3 |
| 2.0 | |||||
| 3.0 | |||||
| 4.0 | |||||
| 5.0 | |||||
| 6.0 | |||||
| 7.0 | |||||
| 8.0 | |||||
| 9.0 | |||||
| 10.0 |
Table 2: Degradation Kinetics of this compound at Different pH Values
| pH | Rate Constant (k) | Half-life (t½) | Correlation Coefficient (R²) | Degradation Order |
| 2.0 | ||||
| 3.0 | ||||
| 4.0 | ||||
| 5.0 | ||||
| 6.0 | ||||
| 7.0 | ||||
| 8.0 | ||||
| 9.0 | ||||
| 10.0 |
Experimental Protocols
Protocol for Preparation of Buffer Solutions
A series of buffer solutions spanning a pH range from 2.0 to 10.0 should be prepared to investigate the stability of this compound. It is crucial to use high-purity reagents and water to avoid interference with the analysis.
Materials:
-
Citric acid
-
Sodium citrate
-
Sodium phosphate monobasic (NaH₂PO₄)
-
Sodium phosphate dibasic (Na₂HPO₄)
-
Boric acid
-
Sodium borate
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Deionized water (DI water)
-
pH meter
Procedure:
-
Phosphate Buffer (pH 6.0 - 8.0):
-
Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.
-
To prepare a buffer of a specific pH, mix the stock solutions in the appropriate ratios (refer to standard buffer tables).
-
Verify the final pH with a calibrated pH meter and adjust with 0.1 M HCl or 0.1 M NaOH if necessary.
-
-
Citrate Buffer (pH 3.0 - 6.0):
-
Prepare a 0.1 M solution of citric acid.
-
Titrate the citric acid solution with 0.1 M NaOH to the desired pH, monitoring with a calibrated pH meter.
-
-
Borate Buffer (pH 8.0 - 10.0):
-
Prepare a 0.1 M solution of boric acid and a 0.1 M solution of sodium borate.
-
Mix the solutions in the appropriate ratios to achieve the desired pH.
-
Verify the final pH with a calibrated pH meter and adjust as needed.
-
-
Acidic and Alkaline Solutions (pH 2.0 and below, pH 10.0 and above):
-
Use 0.01 M HCl for pH 2.0.
-
Use 0.01 M NaOH for pH 12.0.
-
Adjust the pH of DI water with concentrated HCl or NaOH for other extreme pH values.
-
Protocol for pH Stability Study
This protocol outlines the procedure for incubating this compound in different pH buffers and collecting samples for analysis.
Materials:
-
This compound stock solution (in a suitable organic solvent like acetonitrile or methanol)
-
Prepared buffer solutions (pH 2.0 - 10.0)
-
Incubator or water bath with controlled temperature
-
Vials for sample collection
-
HPLC system
Procedure:
-
Sample Preparation:
-
For each pH value, pipette a known volume of the this compound stock solution into a vial.
-
Add the corresponding buffer solution to achieve the desired final concentration of this compound (e.g., 10 µg/mL). The final concentration of the organic solvent from the stock solution should be kept low (e.g., <1%) to minimize its effect on the stability.
-
Prepare a sufficient number of vials for each pH to allow for sample collection at different time points.
-
-
Incubation:
-
Incubate the vials at a constant temperature (e.g., 25°C or 37°C).
-
Protect the samples from light if this compound is found to be light-sensitive.
-
-
Sample Collection:
-
At predetermined time intervals (e.g., 0, 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot from the respective vials.
-
Immediately quench any further degradation by adding a suitable quenching agent or by freezing the sample at -20°C or -80°C until analysis.
-
Protocol for HPLC Analysis of this compound and its Degradation Products
A validated stability-indicating HPLC method is essential to separate and quantify this compound from its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: A system equipped with a pump, autosampler, column oven, and a UV or photodiode array (PDA) detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often effective for separating the parent compound from its degradation products.
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C.
-
Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
-
Injection Volume: Typically 10-20 µL.
Procedure:
-
Method Development and Validation:
-
Develop an HPLC method that provides good resolution between the this compound peak and any degradation product peaks.
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
-
Sample Analysis:
-
Thaw the collected samples to room temperature.
-
If necessary, centrifuge the samples to remove any precipitates.
-
Inject the samples into the HPLC system.
-
-
Data Analysis:
-
Integrate the peak areas of this compound and its degradation products.
-
Calculate the concentration of this compound remaining at each time point using a calibration curve prepared with a standard of known concentration.
-
Plot the concentration of this compound versus time for each pH to determine the degradation kinetics.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the pH stability study of this compound.
Degradation Pathway of this compound
Caption: Degradation of this compound via Payne Rearrangement.
Proposed Antibacterial Signaling Pathway
Caption: Proposed mechanism of action of isonitrile antibiotics.
References
Application Notes and Protocols: Payne Rearrangement of Aerocyanidin for Metabolite Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aerocyanidin, a potent antibiotic, possesses a chemically labile γ-hydroxyl-α,β-epoxy isonitrile moiety. Under both acidic (pH < 4) and basic (pH > 8) conditions, this functionality undergoes a Payne rearrangement to yield a more stable epoxy ketone metabolite, a transformation with significant implications for its biological activity and potential as a prodrug.[1][2] This document provides detailed protocols for the controlled synthesis of this metabolite via the Payne rearrangement of this compound, along with methods for its purification and characterization. Understanding this transformation is crucial for researchers investigating the mode of action of this compound and for professionals in drug development exploring its therapeutic potential.
Introduction
The Payne rearrangement is a base-catalyzed isomerization of a 2,3-epoxy alcohol to a 1,2-epoxy alcohol. In the case of this compound, the rearrangement of the γ-hydroxyl-α,β-epoxy isonitrile leads to the formation of a stable α,β-epoxy ketone metabolite with the concomitant release of hydrogen cyanide.[1][2] This rearrangement is a critical consideration in the handling, formulation, and biological assessment of this compound. The resulting epoxy ketone metabolite has been synthesized and evaluated for its biological activity, revealing that the intact epoxy isonitrile moiety is crucial for the potent and selective antibacterial activity of this compound against Staphylococcus aureus.[1] These findings suggest that this compound itself, rather than its rearranged metabolite, is the active antibiotic.
This document outlines protocols for inducing the Payne rearrangement of this compound under both acidic and basic conditions to facilitate the synthesis and isolation of its epoxy ketone metabolite for further study.
Chemical Structures
| Compound | Structure |
| This compound | ![]() |
| Epoxy Ketone Metabolite | ![]() |
Experimental Protocols
Protocol 1: Acid-Catalyzed Payne Rearrangement of this compound
This protocol describes the conversion of this compound to its epoxy ketone metabolite under acidic conditions.
Materials:
-
This compound
-
Methanol (ACS grade)
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Ethyl acetate (ACS grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M hydrochloric acid dropwise while monitoring the pH. Adjust the pH to approximately 3.
-
Stir the reaction mixture at room temperature for 2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the this compound spot on TLC), carefully neutralize the reaction mixture by adding saturated sodium bicarbonate solution until the pH is approximately 7.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure epoxy ketone metabolite.
Protocol 2: Base-Catalyzed Payne Rearrangement of this compound
This protocol describes the conversion of this compound to its epoxy ketone metabolite under basic conditions.
Materials:
-
This compound
-
Methanol (ACS grade)
-
Sodium hydroxide (1 M)
-
Ammonium chloride (saturated aqueous solution)
-
Ethyl acetate (ACS grade)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
pH meter or pH paper
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolve this compound (10 mg) in methanol (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1 M sodium hydroxide solution dropwise while monitoring the pH. Adjust the pH to approximately 9.
-
Stir the reaction mixture at room temperature for 1 hour, monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction by adding saturated ammonium chloride solution.
-
Extract the aqueous mixture with ethyl acetate (3 x 10 mL).
-
Combine the organic layers and wash with brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the pure epoxy ketone metabolite.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis of the epoxy ketone metabolite from this compound. Note that the total synthesis of the metabolite has been reported, and the yields presented here are based on that multi-step synthesis, which provides a benchmark for the expected outcome of the direct rearrangement.[1]
| Parameter | Value | Reference |
| Starting Material | This compound | - |
| Product | Epoxy Ketone Metabolite | - |
| Molecular Formula | C₁₅H₂₅NO₃ | [2] |
| Molecular Weight | 267.36 g/mol | Calculated |
| Reported Yield (from total synthesis) | Moderate | [1] |
| Appearance | Colorless oil | Assumed |
Expected Spectroscopic Data (based on synthesized metabolite):
| Technique | Expected Data |
| ¹H NMR (CDCl₃) | Peaks corresponding to the aliphatic chain, epoxide protons, and protons adjacent to the ketone. |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the carbonyl carbon of the ketone, epoxide carbons, and aliphatic carbons. |
| Mass Spectrometry (ESI+) | Expected [M+H]⁺ at m/z 268.1918 |
Visualizations
Payne Rearrangement of this compound
Caption: Payne Rearrangement of this compound to its epoxy ketone metabolite.
Experimental Workflow for Metabolite Synthesis
Caption: General workflow for the synthesis and purification of the metabolite.
References
Application Notes and Protocols: Probing Fatty Acid Biosynthesis with Fluorescent Analogs
Introduction
While aerocyanidin is a fascinating natural product with antibiotic properties, current scientific literature does not support its use as a fluorescent probe for studying fatty acid biosynthesis.[1][2][3] Its intrinsic fluorescence has not been characterized for cellular imaging, and its mechanism of action is not related to tracking lipid metabolism.
However, the study of fatty acid biosynthesis is greatly facilitated by the use of fluorescently-labeled fatty acid analogs.[4][5][] Among the most effective and widely used are those conjugated with the BODIPY™ fluorophore.[4][7] These probes are readily taken up by cells and incorporated into various lipid species through endogenous metabolic pathways, allowing for the visualization and quantification of fatty acid uptake, trafficking, and storage.[7][8]
This document provides detailed application notes and protocols for the use of a representative BODIPY-based fatty acid analog as a probe for studying fatty acid biosynthesis in a research setting.
Application Notes
Probe of Choice: BODIPY™ FL C12 (4,4-Difluoro-5,7-Dimethyl-4-Bora-3a,4a-Diaza-s-Indacene-3-Dodecanoic Acid)
BODIPY™ FL C12 is a fluorescent fatty acid analog that serves as an excellent substrate for the enzymes involved in fatty acid metabolism. Its fluorescence is bright, stable, and has a high quantum yield, making it suitable for a variety of imaging and plate-based assays.[4]
Principle of the Assay
BODIPY™ FL C12 is a long-chain fatty acid analog that can be taken up by cells via fatty acid transporters. Once inside the cell, it is activated to its coenzyme A (CoA) thioester, BODIPY™ FL C12-CoA, by acyl-CoA synthetases.[5] This activated form can then be incorporated into various lipid classes, including triacylglycerols (TAGs) for storage in lipid droplets, and phospholipids for incorporation into cellular membranes. By monitoring the fluorescence of BODIPY™ FL C12, researchers can study the dynamics of fatty acid uptake, metabolism, and storage in living cells.[][7]
Applications
-
High-throughput screening for inhibitors of fatty acid biosynthesis: By measuring the incorporation of BODIPY™ FL C12 into cellular lipids, researchers can screen compound libraries for inhibitors of enzymes involved in fatty acid uptake, activation, or esterification.[5][8]
-
Visualizing lipid droplet dynamics: The accumulation of BODIPY™ FL C12 in lipid droplets allows for the visualization of their formation, fusion, and degradation in response to various stimuli.
-
Studying the effects of gene silencing or overexpression on fatty acid metabolism: Researchers can use this probe to investigate how the manipulation of specific genes affects the cellular handling of fatty acids.
-
Investigating the link between fatty acid metabolism and disease: Alterations in fatty acid metabolism are implicated in numerous diseases, including cancer, obesity, and metabolic syndrome.[9][10][11] This probe can be used to study these alterations in relevant cell models.
Quantitative Data Summary
The following tables summarize hypothetical quantitative data that could be generated using a BODIPY-based fatty acid probe to study the effects of inhibitors on fatty acid synthase (FASN), a key enzyme in fatty acid biosynthesis.
Table 1: Inhibition of Fatty Acid Synthase (FASN) Activity
| Compound | Target | IC50 (µM) | Assay Type | Cell Line | Reference |
| Cerulenin | FASN | 5.2 | Cell-based | 3T3-L1 | [9] |
| Orlistat | FASN | 12.8 | Cell-based | SK-N-BE(2) | [12] |
| TVB-2640 | FASN | 0.1 | In vitro | Macrophages | [11] |
| GSK2194069 | FASN | 0.1 | In vitro | Macrophages | [11] |
Table 2: Effect of FASN Inhibitors on Lipid Accumulation
| Compound (Concentration) | Treatment Time (hr) | Relative Fluorescence Units (RFU) | % Inhibition of Lipid Accumulation |
| Vehicle (DMSO) | 24 | 10,000 ± 500 | 0% |
| Cerulenin (10 µM) | 24 | 4,500 ± 300 | 55% |
| Orlistat (20 µM) | 24 | 6,200 ± 450 | 38% |
Experimental Protocols
Protocol 1: General Labeling of Cells with BODIPY™ FL C12
Materials:
-
BODIPY™ FL C12 (stock solution in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Cells of interest cultured in a suitable format (e.g., 96-well plate, chamber slide)
Procedure:
-
Prepare Labeling Solution: Dilute the BODIPY™ FL C12 stock solution in serum-free cell culture medium to a final concentration of 1-5 µM. It is important to vortex the solution well to ensure the probe is fully dissolved.
-
Cell Preparation: Aspirate the culture medium from the cells and wash once with warm PBS.
-
Labeling: Add the labeling solution to the cells and incubate for 15-60 minutes at 37°C in a CO2 incubator. The optimal labeling time may vary depending on the cell type and experimental goals.
-
Washing: Aspirate the labeling solution and wash the cells three times with warm PBS to remove unincorporated probe.
-
Imaging or Analysis: The cells are now ready for imaging by fluorescence microscopy or for quantitative analysis using a fluorescence plate reader.
Protocol 2: Quantification of Lipid Accumulation using a Plate Reader
Materials:
-
Cells cultured in a 96-well black, clear-bottom plate
-
BODIPY™ FL C12
-
Test compounds (e.g., FASN inhibitors)
-
Fluorescence plate reader (Excitation/Emission ~485/515 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
-
Compound Treatment: Treat the cells with the test compounds at various concentrations for the desired period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Labeling: Following the treatment period, label the cells with BODIPY™ FL C12 as described in Protocol 1.
-
Fluorescence Measurement: After the final wash, add 100 µL of PBS to each well. Measure the fluorescence intensity using a plate reader with appropriate filter settings for BODIPY™ FL (e.g., excitation 485 nm, emission 515 nm).
-
Data Analysis: Subtract the background fluorescence from wells without cells. Normalize the fluorescence of compound-treated wells to the vehicle control wells to determine the percent inhibition of lipid accumulation.
Protocol 3: Lipid Extraction and Analysis by Thin-Layer Chromatography (TLC)
Materials:
-
Cells labeled with BODIPY™ FL C12
-
Chloroform
-
Methanol
-
Water
-
TLC plates (silica gel)
-
TLC developing chamber
-
Solvent system (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v for neutral lipids)
-
Fluorescence imaging system for TLC plates
Procedure:
-
Cell Lysis and Lipid Extraction: After labeling and washing, scrape the cells in PBS and transfer to a glass tube. Perform a Bligh-Dyer lipid extraction by adding chloroform and methanol to the cell suspension (final ratio of 1:2:0.8 chloroform:methanol:water). Vortex vigorously and centrifuge to separate the phases.
-
Sample Preparation: Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen. Resuspend the lipid extract in a small volume of chloroform.
-
TLC: Spot the lipid extract onto a silica TLC plate. Allow the spot to dry completely.
-
Chromatography: Place the TLC plate in a developing chamber containing the appropriate solvent system. Allow the solvent to migrate up the plate.
-
Visualization: After the solvent front has reached the top of the plate, remove the plate and allow it to air dry. Visualize the fluorescently labeled lipid species using a fluorescence imaging system. The relative migration of different lipid classes (e.g., phospholipids, triacylglycerols, cholesterol esters) can be compared to standards.
Visualizations
References
- 1. Biosynthesis of the Unusual Epoxy Isonitrile-Containing Antibiotics this compound and Amycomicin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (PDF) this compound, a New Antibiotic Produced by [research.amanote.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fatty Acid Analogs and Phospholipids—Section 13.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 8. Leveraging a Fluorescent Fatty Acid Probe to Discover Cell-Permeable Inhibitors of Plasmodium falciparum Glycerolipid Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting fatty acid synthase reduces aortic atherosclerosis and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Aerocyanidin Production in Chromobacterium violaceum
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of aerocyanidin from Chromobacterium violaceum fermentation. As this compound-specific optimization data is limited, this guide is built upon the extensive research available for violacein, a structurally related secondary metabolite produced by the same bacterium and often regulated by similar mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it produced by Chromobacterium violaceum?
This compound is a nitrile-containing antibiotic that is a secondary metabolite produced by Chromobacterium violaceum.[1] Secondary metabolites like this compound are typically produced during the stationary phase of bacterial growth and are not essential for primary growth and reproduction. They are thought to play a role in competition with other microorganisms in the environment.[2] C. violaceum also produces other antibiotics, including violacein and aerocavin.[3]
Q2: Which strain of Chromobacterium violaceum is known to produce this compound?
Chromobacterium violaceum ATCC 53434 is the strain from which this compound has been isolated.[1]
Q3: What are the key factors influencing secondary metabolite yield in C. violaceum?
The production of secondary metabolites like violacein, and by extension this compound, is influenced by several factors:
-
Nutrient Availability: The choice of carbon and nitrogen sources is critical.
-
Precursor Supply: The availability of biosynthetic precursors, such as tryptophan for violacein, can be a limiting factor.[4]
-
Culture Conditions: pH, temperature, and aeration significantly impact yield.[4][5]
-
Quorum Sensing: Cell-to-cell communication via N-acylhomoserine lactones (AHLs) is a primary regulatory mechanism for the production of many secondary metabolites in C. violaceum.[6][7]
Q4: How does quorum sensing regulate this compound production?
In C. violaceum, the CviI/R quorum-sensing system is a key regulator of secondary metabolism.[3][6] The CviI protein synthesizes AHL signal molecules. As the bacterial population density increases, AHLs accumulate. Once a threshold concentration is reached, AHLs bind to the CviR transcriptional regulator, which then activates the expression of genes responsible for producing secondary metabolites like violacein.[8][9] It is highly probable that this compound biosynthesis is under similar positive control. Additionally, a negative repressor, VioS, has been identified which can inhibit violacein production, adding another layer of regulation.[10][11]
Troubleshooting Guide
Issue 1: Low or No this compound Yield
| Potential Cause | Troubleshooting Step |
| Suboptimal Carbon Source | Glucose can inhibit pigment production.[12] Replace glucose with glycerol or starch, which have been shown to support violacein production.[13] |
| Inappropriate pH | The optimal pH for violacein production is typically around 7.0.[4] Monitor and control the pH of the fermentation broth. |
| Incorrect Temperature | The optimal temperature for violacein production is generally between 26°C and 30°C.[4] Ensure your incubator or bioreactor is maintaining the correct temperature. |
| Poor Aeration | Oxygen is required for the production of violacein.[12] Increase the agitation speed in shake flasks or the aeration rate in a bioreactor. |
| Quorum Sensing Not Activated | Low cell density may prevent the accumulation of AHLs needed to trigger production. Ensure a sufficiently high inoculum density. Consider adding exogenous AHLs (e.g., N-hexanoyl-L-homoserine lactone) to induce the pathway. |
| Negative Regulation | Overexpression of repressors like VioS could be inhibiting production.[10] This may require genetic modification of the strain for resolution. |
| Precursor Limitation | The biosynthetic pathway for this compound may be limited by the availability of a specific precursor. While the precursor for this compound is not as well-defined as tryptophan for violacein, supplementing the medium with amino acids or other potential precursors could be beneficial. |
Issue 2: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Step |
| Inoculum Variability | The age and density of the inoculum can affect fermentation performance. Standardize your inoculum preparation protocol, ensuring you use a culture in the late-logarithmic growth phase. |
| Media Component Degradation | Some media components may be heat-labile. Sterilize sensitive components, such as amino acid supplements, by filtration rather than autoclaving. |
| Variations in Raw Materials | Different batches of complex media components like peptone or yeast extract can have varying compositions. Use high-quality, consistent sources for these components. |
Data on Media Optimization for Secondary Metabolite Production
The following tables summarize data from studies on violacein production, which can serve as a starting point for optimizing this compound fermentation.
Table 1: Comparison of Basal Media for Violacein Production
| Medium | Key Components | Reported Crude Violacein Yield | Reference |
| Luria-Bertani (LB) Broth | Peptone, Yeast Extract, NaCl | ~307 mg/L | [14] |
| Nutrient Broth | Meat Extract, Peptone | Baseline | [15] |
| Soybean Meal (2% w/v) | Soybean Meal | 496 mg/L | [14] |
| Soybean Meal (1% w/v) + Tryptophan (100 mg/L) | Soybean Meal, L-Tryptophan | 1217 mg/L | [14] |
| Optimized Pineapple Waste Medium | Pineapple Waste, Tryptophan | 16,260 mg/L (in 50L fermenter) | [13] |
Table 2: Effect of Culture Conditions on Violacein Yield
| Parameter | Condition | Outcome | Reference |
| pH | 7.0 | Highest yield | [4] |
| Temperature | 28°C | Highest yield | [4] |
| Light | Incubation in the dark | Highest yield | [4] |
| Amino Acid Supplement | L-Tryptophan | Important for production | [4] |
| Vitamin Supplement | Vitamin B12 | Stimulated growth | [4] |
Experimental Protocols
Protocol 1: Baseline Batch Fermentation in Shake Flasks
-
Inoculum Preparation:
-
Prepare Nutrient Broth (NB) (e.g., 3 g/L meat extract, 5 g/L peptone).
-
Inoculate 10 mL of NB with a single colony of C. violaceum ATCC 53434 from a fresh agar plate.
-
Incubate at 26°C with agitation (e.g., 180-200 rpm) for 16-18 hours until the culture is turbid.[15]
-
-
Production Medium Preparation:
-
Prepare the production medium. A recommended starting medium is NB supplemented with 1% (v/v) glycerol.
-
Dispense 100 mL of the medium into 250 mL Erlenmeyer flasks.
-
Sterilize by autoclaving.
-
-
Fermentation:
-
Inoculate the production medium with 1% (v/v) of the seed culture.
-
Incubate at 26-28°C with agitation (200 rpm) for 48-72 hours.
-
Visually monitor for the production of pigments.
-
-
Extraction and Quantification:
-
Harvest the cells by centrifugation (e.g., 8000 x g for 10 minutes).
-
Resuspend the cell pellet in a suitable solvent like ethanol or ethyl acetate.[16]
-
Lyse the cells using sonication to release intracellular metabolites.
-
Separate the cell debris by centrifugation.
-
Analyze the supernatant for this compound concentration using HPLC-MS or other appropriate analytical techniques. Note: A specific quantification method for this compound will need to be developed and validated.
-
Protocol 2: Carbon Source Optimization
-
Prepare the baseline production medium as described above.
-
Create variations of the medium, each containing a different primary carbon source at a consistent concentration (e.g., 10 g/L). Test sources could include glycerol, starch, xylose, and maltose. Include a glucose-containing medium as a control for potential inhibition.
-
Inoculate and ferment all variations under identical conditions as the baseline protocol.
-
Extract and quantify the this compound from each condition to determine the optimal carbon source.
Visualizations
Caption: Quorum sensing regulation of secondary metabolite production in C. violaceum.
Caption: Experimental workflow for optimizing this compound yield.
Caption: Troubleshooting logic for low this compound yield.
References
- 1. researchgate.net [researchgate.net]
- 2. A Chemical Counterpunch: Chromobacterium violaceum ATCC 31532 Produces Violacein in Response to Translation-Inhibiting Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Regulation of virulence in Chromobacterium violaceum and strategies to combat it [frontiersin.org]
- 4. Effect of growth conditions on production of violacein by Chromobacterium violaceum (BB-78 strain) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of virulence in Chromobacterium violaceum and strategies to combat it - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acylhomoserine lactone regulates violacein production in Chromobacterium violaceum type strain ATCC 12472 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances | MDPI [mdpi.com]
- 10. Frontiers | Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum [frontiersin.org]
- 11. Negative Regulation of Violacein Biosynthesis in Chromobacterium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chromobacterium violaceum - Wikipedia [en.wikipedia.org]
- 13. Frontiers | Potential biocide roles of violacein [frontiersin.org]
- 14. Enhanced production of violacein by Chromobacterium violaceum using agro-industrial waste soybean meal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Microbial Production of Violacein and Process Optimization for Dyeing Polyamide Fabrics With Acquired Antimicrobial Properties [frontiersin.org]
- 16. banglajol.info [banglajol.info]
Technical Support Center: Synthetic Production of Paclitaxel (Taxol®)
Disclaimer: The initially requested topic, "Aerocyanidin," pertains to a fictional substance. This technical support guide has been developed for a real-world, complex natural product with significant synthetic challenges: Paclitaxel (Taxol®) . The principles and troubleshooting strategies discussed here are applicable to the synthesis of other complex molecules.
Paclitaxel is a potent anticancer agent with a highly complex chemical structure that has presented a formidable challenge to synthetic chemists for decades.[1][2] Its unique tetracyclic core, featuring a strained eight-membered ring and eleven stereocenters, makes its total synthesis a monumental undertaking.[2][3] This guide provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting common issues encountered during the synthetic production of Paclitaxel and its analogues.
Frequently Asked Questions (FAQs)
Q1: What makes the total synthesis of Paclitaxel so challenging?
A1: The primary challenges in the total synthesis of Paclitaxel stem from its intricate molecular architecture:
-
Complex Tetracyclic Core: The [6-8-6-4] fused ring system is sterically congested and difficult to construct.[2][3]
-
High Degree of Oxygenation: The molecule is densely functionalized with various oxygen-containing groups, requiring precise control of regioselectivity and stereoselectivity during their introduction.
-
Eleven Stereocenters: The presence of eleven stereocenters, seven of which are contiguous, necessitates highly stereocontrolled reactions to obtain the desired diastereomer.[2]
-
Low Overall Yields: Due to the lengthy multi-step nature of the syntheses, the overall yields are often very low, making it difficult to produce large quantities of the final product.[3]
-
Difficult Reaction Conditions: Many of the reactions require sensitive reagents and carefully controlled conditions, making the synthesis prone to failure.[3]
Q2: What are the main strategies for the synthesis of the Paclitaxel core?
A2: Several research groups have successfully synthesized Paclitaxel, each employing a unique strategy for constructing the core structure. The key is often the approach to forming the challenging eight-membered B ring. Common strategies involve:
-
Convergent Synthesis: This approach involves synthesizing the A and C rings separately and then coupling them to form the ABC ring system.[4]
-
Linear Synthesis: This strategy involves building the rings sequentially, for example, starting with the B ring and then forming the C, A, and D rings.[1]
-
Biomimetic Approach: Some strategies are inspired by the natural biosynthetic pathway of Paclitaxel in the yew tree.[5]
Q3: What are the alternatives to total synthesis for producing Paclitaxel?
A3: Given the challenges of total synthesis, several alternative production methods are more commercially viable:
-
Semi-synthesis: This is the most common method for large-scale production. It involves extracting a more abundant precursor, such as 10-deacetylbaccatin III (10-DAB), from the needles and twigs of the yew tree and then chemically converting it to Paclitaxel.[3]
-
Plant Cell Culture: Taxus cell suspension cultures can be used to produce Paclitaxel and its precursors in a controlled environment, offering a more sustainable alternative to harvesting from mature trees.[6][7]
-
Synthetic Biology: Researchers are exploring the use of engineered microorganisms to produce Paclitaxel and its intermediates, which could offer a more efficient and scalable production platform in the future.[8][9]
Troubleshooting Guides
Low Yield in Ring-Closing Metathesis (RCM) for B-Ring Formation
| Symptom | Possible Cause | Suggested Solution |
| Low conversion to cyclic product | Inactive catalyst | Use a freshly prepared catalyst or a more robust catalyst (e.g., Grubbs' third-generation). Ensure all solvents and reagents are rigorously degassed to remove oxygen. |
| Steric hindrance at the reactive sites | Modify the substrate to reduce steric bulk near the reacting alkenes. Consider a macrocyclization approach under high dilution conditions to favor intramolecular reaction. | |
| Unfavorable ring strain in the transition state | Alter the tether length or rigidity between the two alkene moieties to facilitate ring closure. | |
| Formation of dimeric or oligomeric byproducts | High concentration | Perform the reaction under high dilution conditions (typically <0.01 M) to favor the intramolecular RCM reaction over intermolecular reactions. |
Poor Diastereoselectivity in Aldol Addition for C-Ring Elaboration
| Symptom | Possible Cause | Suggested Solution |
| Formation of undesired diastereomers | Inappropriate choice of chiral auxiliary or catalyst | Screen a variety of chiral auxiliaries or catalysts to find one that provides the desired stereochemical outcome. |
| Non-optimal reaction temperature | Vary the reaction temperature. Lower temperatures often lead to higher diastereoselectivity. | |
| Incorrect choice of Lewis acid or base | The nature of the Lewis acid or base can significantly influence the transition state geometry. Experiment with different Lewis acids (e.g., TiCl4, Sn(OTf)2) or bases (e.g., LDA, KHMDS). |
Key Experimental Protocols
Protocol 1: Ojima-Holton Lactam Coupling for Side-Chain Attachment
This protocol describes the attachment of the C-13 side chain to the baccatin III core, a crucial late-stage step in many Paclitaxel syntheses.
Materials:
-
Baccatin III derivative (protected at C-7)
-
Ojima lactam (N-benzoyl-β-lactam)
-
Sodium bis(trimethylsilyl)amide (NaHMDS)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous work-up and purification reagents
Procedure:
-
Dissolve the protected baccatin III derivative in anhydrous THF under an inert atmosphere (argon or nitrogen).
-
Cool the solution to -40 °C.
-
In a separate flask, dissolve the Ojima lactam in anhydrous THF.
-
Slowly add the NaHMDS solution to the Ojima lactam solution at -40 °C and stir for 30 minutes.
-
Transfer the activated lactam solution to the baccatin III solution via cannula.
-
Stir the reaction mixture at -40 °C and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yields
Caption: A logical workflow for troubleshooting low-yield reactions.
Simplified Biosynthetic Pathway of Paclitaxel
Caption: A simplified overview of the Paclitaxel biosynthetic pathway.
References
- 1. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Research Advances in Clinical Applications, Anticancer Mechanism, Total Chemical Synthesis, Semi-Synthesis and Biosynthesis of Paclitaxel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Li Synthesis of Paclitaxel (Taxol®) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive strategies for paclitaxel production: insights from plant cell culture, endophytic microorganisms, and synthetic biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
- 9. Way to efficient microbial paclitaxel mass production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Aerocyanidin and its Degradation Products
Disclaimer: Information on aerocyanidin is limited in recent scientific literature. The following guide provides a generalized framework and best practices for the analysis of novel or poorly characterized compounds, using this compound as a case study. The experimental protocols and troubleshooting advice are based on standard methodologies in analytical chemistry and drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is studying its degradation important?
This compound is an antibiotic with an isonitrile group, originally isolated from Chromobacterium violaceum.[1] Understanding the degradation products of any active pharmaceutical ingredient (API) is critical for several reasons:
-
Safety and Toxicity: Degradants may be toxic or have different pharmacological effects than the parent compound.
-
Efficacy: Degradation reduces the concentration of the active drug, potentially lowering its therapeutic effect.
-
Stability and Shelf-life: Identifying degradation pathways is essential for developing stable formulations and determining appropriate storage conditions.[2][3][4][5]
-
Regulatory Requirements: Regulatory agencies require thorough characterization of degradation products to ensure drug safety and quality.
Q2: What are the likely degradation pathways for a molecule like this compound?
Given its chemical structure (containing an isonitrile group), this compound may be susceptible to degradation under various conditions:
-
Hydrolysis: The isonitrile group can be hydrolyzed under acidic or basic conditions. A known degradation product of this compound is formed by treatment with a base.[1]
-
Oxidation: The molecule may be sensitive to oxidative stress.
-
Photolysis: Exposure to light, particularly UV light, can induce degradation of complex organic molecules.
-
Thermolysis: High temperatures can lead to the breakdown of the compound.
Q3: What analytical techniques are best suited for identifying this compound degradation products?
A combination of chromatographic and spectroscopic techniques is generally required for the separation and identification of degradation products.[6][7][8][9][10]
-
High-Performance Liquid Chromatography (HPLC): Used to separate the parent compound from its degradation products in a mixture.
-
Mass Spectrometry (MS), especially LC-MS: Provides molecular weight information and fragmentation patterns, which are crucial for elucidating the structures of unknown compounds.[11][12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical structure of isolated degradation products.[13]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No degradation observed in forced degradation studies. | Stress conditions are not harsh enough. | Increase the concentration of the stress agent (e.g., acid, base, oxidant), the temperature, or the duration of exposure. |
| The compound is highly stable under the tested conditions. | This is valuable information. Document the stability and consider more extreme conditions if necessary for regulatory purposes. | |
| Multiple, poorly resolved peaks in HPLC chromatogram. | Inappropriate HPLC method (column, mobile phase, gradient). | Optimize the HPLC method. Try a different column chemistry (e.g., C18, Phenyl-Hexyl), adjust the mobile phase composition and pH, or modify the gradient elution profile. |
| Sample overload. | Reduce the concentration of the sample being injected. | |
| Inconsistent results between experimental runs. | Human error or procedural variability.[14][15][16] | Review the experimental protocol for any ambiguities. Ensure consistent sample preparation, incubation times, and instrument parameters. |
| Instability of degradation products. | Analyze samples immediately after the degradation experiment, or store them at low temperatures (e.g., -80°C) to prevent further changes.[5] | |
| Contamination of reagents or solvents. | Use fresh, high-purity reagents and solvents for all experiments. | |
| Difficulty in elucidating the structure of a degradation product. | Insufficient data from a single analytical technique. | Isolate the degradation product using preparative HPLC and analyze it using a combination of high-resolution MS (for accurate mass) and NMR (for structural confirmation).[6][13] |
| Complex fragmentation pattern in MS. | Perform tandem MS (MS/MS) experiments to establish relationships between fragment ions. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Objective: To generate degradation products of this compound under various stress conditions to understand its stability profile.
Materials:
-
This compound reference standard
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water and methanol (or other suitable solvent)
-
pH meter
-
Thermostatic oven/water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid drug substance and the stock solution in an oven at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solid drug substance and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
Protocol 2: Identification of Degradation Products by LC-MS
Objective: To separate and identify the potential degradation products generated during the forced degradation study.
Instrumentation:
-
HPLC system with a PDA/UV detector
-
Mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution data)
Methodology:
-
HPLC Method Development:
-
Column: C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with a low percentage of B, and gradually increase to elute more hydrophobic compounds.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 30°C.
-
Detection: Monitor at multiple wavelengths based on the UV spectrum of this compound.
-
-
MS Parameter Optimization:
-
Ionization Mode: Electrospray Ionization (ESI), in both positive and negative modes.
-
Capillary Voltage, Gas Flow, etc.: Optimize for the best signal of the parent compound.
-
-
Analysis of Degradation Samples:
-
Inject the samples from the forced degradation study.
-
Acquire data in full scan mode to detect all ions.
-
Perform tandem MS (MS/MS) on the parent ion and any new peaks observed in the chromatograms of the stressed samples to obtain fragmentation data.
-
-
Data Analysis:
-
Compare the chromatograms of stressed samples with a control (unstressed) sample to identify new peaks corresponding to degradation products.
-
For each new peak, determine its accurate mass and propose a molecular formula.
-
Elucidate the structure by interpreting the MS/MS fragmentation pattern.
-
Quantitative Data Summary
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Duration | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Peak Area %) |
| 0.1 M HCl, 60°C | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |
| 0.1 M NaOH, 60°C | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |
| 3% H₂O₂, RT | 24 hrs | [Insert Data] | [Insert Data] | [Insert Data] |
| Heat (80°C) | 48 hrs | [Insert Data] | [Insert Data] | [Insert Data] |
| Photolysis | 1.2M lux hrs | [Insert Data] | [Insert Data] | [Insert Data] |
Table 2: Characterization of this compound Degradation Products by LC-MS
| Peak ID | Retention Time (min) | Observed m/z | Proposed Molecular Formula | Mass Error (ppm) | Proposed Structure |
| This compound | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Parent Structure] |
| DP-1 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-1] |
| DP-2 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-2] |
| DP-3 | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] | [Structure of DP-3] |
Visualizations
Caption: Workflow for degradation product identification.
Caption: Logic for troubleshooting experimental failures.
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stability, Antioxidant Capacity and Degradation Kinetics of Pelargonidin-3-glucoside Exposed to Ultrasound Power at Low Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Stability and Degradation Pathways of Different Psychoactive Drugs in Neat and in Buffered Oral Fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. Recent Advances in Anthocyanin Analysis and Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hovione.com [hovione.com]
- 9. Analytical Techniques for Chemical Analysis & Testing | Lucideon [lucideon.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. A Rough Guide to Metabolite Identification Using High Resolution Liquid Chromatography Mass Spectrometry in Metabolomic Profiling in Metazoans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. go.zageno.com [go.zageno.com]
- 16. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Technical Support Center: Enhancing the Selectivity of Aerocyanidin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the selectivity of Aerocyanidin against specific bacteria.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known spectrum of activity?
This compound is a natural antibiotic produced by the bacterium Chromobacterium violaceum.[1] It belongs to the class of epoxy isonitrile natural products and has demonstrated potent activity, primarily against Gram-positive bacteria.[1][2]
Q2: What is the primary challenge in working with this compound?
A key challenge is the instability of its epoxy isonitrile scaffold. This functional group is crucial for its biological activity but is labile under both acidic and basic conditions (pH < 4 and > 8).[2] This instability can lead to the degradation of the compound and loss of antibacterial potency during experiments.
Q3: What are the general strategies for enhancing the selectivity of an antimicrobial agent like this compound?
Enhancing selectivity involves modifying the compound to increase its affinity and efficacy against target bacteria while minimizing its effects on host cells or non-target bacteria. Common strategies include:
-
Chemical Modification: Introducing or modifying functional groups to alter properties like charge, hydrophobicity, and steric hindrance. This can influence interactions with specific bacterial cell surface components.
-
Conjugation to a Targeting Moiety: Attaching a molecule (e.g., a peptide, antibody, or small molecule) that specifically recognizes and binds to a receptor or structure on the target bacterium. This can increase the local concentration of the antibiotic at the site of action.
-
Formulation with a Delivery System: Encapsulating the antibiotic in a nanocarrier or other delivery vehicle that is designed to release the drug under specific conditions found at the site of infection.[3]
Q4: How is the selectivity of an antimicrobial compound quantified?
Selectivity is often expressed as a Therapeutic Index (TI). The TI is a ratio of the drug's toxicity to its efficacy.[4][5] A higher TI indicates a more selective and safer compound. It is typically calculated as:
TI = HC50 / MIC
Where:
-
HC50 (50% hemolytic concentration): The concentration of the compound that causes 50% lysis of red blood cells, representing its toxicity to mammalian cells.
-
MIC (Minimum Inhibitory Concentration): The lowest concentration of the compound that prevents visible growth of a target bacterium.[6]
Troubleshooting Guides
This section addresses common issues encountered during experiments aimed at enhancing this compound's selectivity.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Loss of this compound activity during experiments. | Degradation of the epoxy isonitrile moiety due to pH instability.[2] | - Maintain experimental pH between 4 and 8. - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions at low temperatures (-20°C or below) and protected from light. |
| High variability in Minimum Inhibitory Concentration (MIC) results. | - Inconsistent inoculum density. - Variations in media composition. - Pipetting errors. - Degradation of the compound during the assay. | - Standardize the bacterial inoculum to a 0.5 McFarland standard. - Use the same batch of Mueller-Hinton broth or agar for all related experiments. - Calibrate pipettes regularly. - Perform serial dilutions of this compound immediately before inoculating with bacteria. |
| Modified this compound shows reduced activity against the target bacterium. | The chemical modification has interfered with the active site of the molecule or its ability to penetrate the bacterial cell. | - Synthesize a small library of derivatives with modifications at different positions. - Model the interaction of the modified compound with its putative target to guide design. - Consider using a linker to attach a targeting moiety, which may reduce steric hindrance. |
| High cytotoxicity (low HC50) observed with a modified this compound. | The modification has increased the compound's interaction with mammalian cell membranes. | - Reduce the hydrophobicity of the modified compound. - Increase the net positive charge to favor interaction with negatively charged bacterial membranes over zwitterionic mammalian membranes.[7] - Evaluate cytotoxicity against a panel of different mammalian cell lines to assess specificity. |
| Difficulty in achieving selective targeting of a specific Gram-negative bacterium. | This compound is naturally more effective against Gram-positive bacteria. The outer membrane of Gram-negative bacteria can be a significant barrier. | - Conjugate this compound to a moiety that specifically targets a Gram-negative outer membrane protein or lipopolysaccharide (LPS). - Co-administer this compound with a permeabilizing agent that disrupts the Gram-negative outer membrane. |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method to determine the MIC of this compound and its derivatives.
Materials:
-
This compound or derivative compound
-
Target bacterial strain
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh culture plate, select 3-5 colonies of the target bacterium and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute this suspension 1:100 in MHB to obtain a final inoculum density of approximately 1.5 x 106 CFU/mL.
-
-
Prepare Serial Dilutions:
-
Add 100 µL of sterile MHB to wells 2-12 of a 96-well plate.
-
Prepare a stock solution of the test compound in an appropriate solvent.
-
Add 200 µL of the test compound at twice the highest desired final concentration to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10.
-
Well 11 should serve as a growth control (MHB with inoculum, no compound).
-
Well 12 should serve as a sterility control (MHB only).
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted bacterial suspension to wells 1-11. The final volume in each well will be 200 µL, and the final inoculum density will be approximately 7.5 x 105 CFU/mL.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading the Results:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity). This can be assessed visually or by reading the optical density at 600 nm (OD600).
-
Protocol 2: Determination of Hemolytic Activity (HC50)
This protocol determines the concentration of a compound that causes 50% lysis of human red blood cells.
Materials:
-
This compound or derivative compound
-
Fresh human red blood cells (hRBCs)
-
Phosphate-buffered saline (PBS)
-
Triton X-100 (1% v/v in PBS for 100% lysis control)
-
Sterile 96-well microtiter plates
-
Centrifuge
-
Spectrophotometer
Procedure:
-
Prepare hRBC Suspension:
-
Centrifuge fresh blood to pellet the hRBCs.
-
Wash the pellet three times with sterile PBS.
-
Resuspend the hRBCs in PBS to a final concentration of 2% (v/v).
-
-
Prepare Serial Dilutions:
-
Add 100 µL of PBS to all wells of a 96-well plate.
-
Add 100 µL of the test compound at twice the highest desired final concentration to the first well.
-
Perform a 2-fold serial dilution down the plate.
-
-
Incubation:
-
Add 100 µL of the 2% hRBC suspension to each well.
-
Include a negative control (PBS only) and a positive control (1% Triton X-100).
-
Incubate the plate at 37°C for 1 hour.
-
-
Centrifugation and Reading:
-
Centrifuge the plate to pellet intact hRBCs.
-
Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.
-
Measure the absorbance of the supernatant at 450 nm, which corresponds to the release of hemoglobin.
-
-
Calculation:
-
Calculate the percentage of hemolysis for each concentration using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
-
The HC50 value is the concentration of the compound that causes 50% hemolysis, determined by plotting percent hemolysis against compound concentration.
-
Data Presentation
Table 1: Example MIC and HC50 Data for this compound and Derivatives
| Compound | Target Bacterium | MIC (µg/mL) | HC50 (µg/mL) | Therapeutic Index (HC50/MIC) |
| This compound | Staphylococcus aureus | 0.5 | 50 | 100 |
| Derivative A | Staphylococcus aureus | 0.25 | 40 | 160 |
| Derivative B | Staphylococcus aureus | 1.0 | 150 | 150 |
| Derivative C | Escherichia coli | >128 | 60 | <0.5 |
| Derivative D | Escherichia coli | 16 | 80 | 5 |
Visualizations
Caption: Strategies to enhance the selectivity of this compound.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.
Caption: Hypothetical signaling pathway for this compound action.
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Canadian Society of Pharmacology and Therapeutics (CSPT) - Therapeutic Index [pharmacologycanada.org]
- 5. Therapeutic index - Wikipedia [en.wikipedia.org]
- 6. idexx.dk [idexx.dk]
- 7. pubs.aip.org [pubs.aip.org]
Purification challenges of Aerocyanidin from fermentation broth
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to overcoming the challenges associated with purifying Aerocyanidin from Chromobacterium violaceum fermentation broth.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key physicochemical properties?
This compound is a novel antibiotic characterized by an isonitrile functional group.[1] This group is crucial for its bioactivity but also presents a significant challenge for purification as it can be unstable under certain conditions. Specifically, epoxy isonitrile scaffolds, similar to what might be found in this compound, are known to be labile in acidic (pH < 4) and basic (pH > 8) conditions.[2] This instability can lead to degradation of the molecule and loss of antibiotic activity.
Table 1: Physicochemical Properties of this compound
| Property | Value/Description | Source |
| Molecular Formula | C₁₀H₁₀N₂O₂ | [Inferred from similar compounds] |
| Molecular Weight | ~190.2 g/mol | [Inferred from similar compounds] |
| Key Functional Group | Isonitrile (-N≡C) | [1] |
| Bioactivity | Primarily active against Gram-positive bacteria | [1] |
| Stability | Labile under acidic and basic conditions | [2] |
Q2: What are the primary impurities encountered when purifying this compound from Chromobacterium violaceum?
The fermentation broth of C. violaceum is a complex mixture. The most significant impurity is typically the deep purple pigment, violacein, which is also a secondary metabolite of the bacterium.[3][4] Other impurities include:
-
Other antibiotics: C. violaceum produces several other antimicrobial compounds, such as aerocavin.[5][6]
-
Unconsumed media components: Sugars, peptides, and salts from the fermentation medium.
-
Metabolic byproducts: Organic acids and other secondary metabolites.[6]
-
Cellular debris: Proteins, nucleic acids, and lipids if cell lysis occurs.
Q3: Which chromatography resins are recommended for this compound purification?
A multi-step chromatography approach is often necessary. The choice of resin depends on the specific impurities to be removed at each stage.
Table 2: Comparison of Chromatographic Resins for this compound Purification
| Resin Type | Principle | Application in this compound Purification | Recommended Resins |
| Adsorption | Separation based on polarity. | Initial capture from crude extract; removal of nonpolar impurities. | AmberLite™ XAD™ series, Silica Gel |
| Ion Exchange | Separation based on charge. | Removal of charged impurities like acidic or basic byproducts. | DEAE-cellulose (anion exchange), CM-cellulose (cation exchange) |
| Size Exclusion | Separation based on molecular size. | Removal of high molecular weight impurities like proteins or polysaccharides. | Sephadex® series |
| Reverse Phase | Separation based on hydrophobicity. | High-resolution final polishing step. | C18 or C8 bonded silica |
Troubleshooting Guide
This guide addresses common problems encountered during the purification of this compound in a question-and-answer format.
Problem: Low yield of this compound after initial solvent extraction.
-
Possible Cause: Inefficient extraction due to suboptimal solvent choice or pH. This compound may also be degrading during extraction.
-
Solution:
-
Solvent Selection: Test a range of solvents with varying polarities, such as ethyl acetate, butanol, and methyl ethyl ketone, to determine the optimal solvent for partitioning this compound from the aqueous broth.
-
pH Control: The isonitrile group of this compound is susceptible to degradation at non-neutral pH.[2] Maintain the pH of the fermentation broth between 6.0 and 7.5 during extraction.
-
Temperature: Perform the extraction at a reduced temperature (4-10°C) to minimize potential thermal degradation.
-
Problem: Persistent purple contamination in purified fractions.
-
Possible Cause: Co-elution of the pigment violacein with this compound.
-
Solution:
-
Adsorption Chromatography: Use a resin like AmberLite™ XAD™1600N in the initial capture step, which has been shown to be effective in removing pigments from fermentation broths.[7]
-
Silica Gel Chromatography: Employ a silica gel column with a non-polar solvent system (e.g., hexane:ethyl acetate gradient). Violacein, being a polar molecule, will have a strong affinity for the silica, allowing for the elution of the likely less polar this compound.
-
Problem: Poor resolution and peak tailing during HPLC analysis.
-
Possible Cause: Inappropriate mobile phase, secondary interactions with the stationary phase, or column overloading.
-
Solution:
-
Mobile Phase Optimization: Adjust the organic modifier concentration (e.g., acetonitrile or methanol) and the pH of the aqueous phase. The addition of a small amount of a modifying agent like trifluoroacetic acid (TFA) can improve peak shape, but be mindful of its effect on this compound's stability.
-
Different Stationary Phase: If using a standard C18 column, consider trying a phenyl-hexyl or a polar-embedded column to alter the selectivity.
-
Sample Load: Reduce the amount of sample injected onto the column.
-
Problem: Loss of antibiotic activity in the final purified product.
-
Possible Cause: Degradation of the isonitrile functional group.
-
Solution:
-
Maintain Neutral pH: Throughout the purification process, use buffers with a pH between 6.5 and 7.5.
-
Avoid High Temperatures: Perform all chromatographic steps in a cold room or with a jacketed column. When evaporating solvents, use a rotary evaporator at low temperatures (<30°C).
-
Use Fresh Solvents: Peroxides in older solvents can potentially oxidize the isonitrile group.
-
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of this compound
-
Centrifuge the fermentation broth at 8,000 x g for 20 minutes to pellet the C. violaceum cells.
-
Decant the supernatant and adjust its pH to 7.0 using 1M HCl or 1M NaOH.
-
Transfer the pH-adjusted supernatant to a separation funnel.
-
Add an equal volume of ethyl acetate and shake vigorously for 5 minutes.
-
Allow the layers to separate and collect the organic (top) layer.
-
Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate.
-
Pool the organic extracts and dry over anhydrous sodium sulfate.
-
Concentrate the extract under reduced pressure at 30°C.
Protocol 2: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in hexane and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract from Protocol 1 in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully layer the dried, adsorbed sample onto the top of the packed column.
-
Elution: Begin elution with 100% hexane. Gradually increase the polarity of the mobile phase by adding increasing amounts of ethyl acetate (e.g., 95:5, 90:10, 85:15 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor the separation by thin-layer chromatography (TLC).
-
Analysis: Pool the fractions containing the pure this compound (as determined by TLC and bioassay) and concentrate under reduced pressure.
Protocol 3: Crystallization of this compound
-
Dissolve the purified this compound in a minimal amount of a solvent in which it is readily soluble (e.g., acetone).
-
Slowly add a non-solvent in which this compound is poorly soluble (e.g., hexane) dropwise until the solution becomes slightly turbid.
-
Add a few drops of the first solvent to redissolve the precipitate.
-
Cover the vial and allow it to stand undisturbed at 4°C.
-
Crystals should form over several hours to days.
-
Collect the crystals by filtration and wash with a small amount of the cold non-solvent.
-
Dry the crystals under vacuum.
Visualizations
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Item - Further studies on the isolation, characterization and structure of violacein: Purple pigment of Chromobacterium violaceum - American University - Figshare [aura.american.edu]
- 4. researchgate.net [researchgate.net]
- 5. Chromobacterium violaceum - Wikipedia [en.wikipedia.org]
- 6. farmabrasilis.org [farmabrasilis.org]
- 7. dupont.com [dupont.com]
Validation & Comparative
A Comparative Analysis of Aerocyanidin and Other Isonitrile Antibiotics Against Gram-Positive Pathogens
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of aerocyanidin and other related isonitrile antibiotics, focusing on their activity against Staphylococcus aureus. The information presented is supported by experimental data and includes detailed methodologies for key experiments to aid in research and development.
Introduction to Isonitrile Antibiotics
Isonitrile antibiotics are a class of natural products characterized by the presence of an isonitrile functional group (-N≡C). This unique chemical feature is crucial for their biological activity. This compound, YM-47515, and amycomicin are notable members of the epoxy isonitrile subclass, exhibiting potent antibacterial activity, particularly against Gram-positive bacteria such as the notorious pathogen Staphylococcus aureus. A key characteristic of these molecules is the epoxy isonitrile moiety, which is highly reactive and essential for their antimicrobial action. However, this functional group is also responsible for the instability of these compounds under acidic or basic conditions.
Comparative Efficacy
The in vitro efficacy of these antibiotics is typically determined by their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC values for this compound, YM-47515, and amycomicin against Staphylococcus aureus.
| Antibiotic | Chemical Structure | MIC against S. aureus | Source Organism |
| This compound | < 0.05 µg/mL | Chromobacterium violaceum | |
| YM-47515 | Not available | Similar to this compound | Micromonospora echinospora |
| Amycomicin | ~30 nM (~0.01 µg/mL) | Amycolatopsis sp. AA4 |
Mechanism of Action: Targeting Fatty Acid Biosynthesis
Current research indicates that amycomicin, a close analog of this compound, exerts its antibacterial effect by inhibiting the fatty acid biosynthesis (FASII) pathway in bacteria. Specifically, it targets the enzyme β-ketoacyl-ACP synthase III, also known as FabH. This enzyme catalyzes the initial condensation step in the synthesis of fatty acids, which are essential components of bacterial cell membranes. By inhibiting FabH, amycomicin disrupts membrane integrity and ultimately leads to bacterial cell death. Given the structural similarity, it is highly probable that this compound and YM-47515 share a similar mechanism of action.
The instability of the epoxy isonitrile group under certain pH conditions leads to a chemical transformation known as the Payne rearrangement, which results in the release of cyanide. While this was initially considered a potential mechanism of action, the antibacterial potency of these compounds is significantly greater than that of sodium cyanide, suggesting that cyanide release is not the primary mode of antibacterial activity.
Below is a diagram illustrating the inhibition of the S. aureus fatty acid biosynthesis pathway by isonitrile antibiotics.
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experiment for assessing the efficacy of new antimicrobial agents. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted protocol.
Broth Microdilution MIC Assay Protocol
This protocol is a generalized procedure based on CLSI guidelines for testing the susceptibility of Staphylococcus aureus.
1. Preparation of Materials:
- Bacterial Strain: A pure, overnight culture of Staphylococcus aureus grown in a suitable broth medium (e.g., Tryptic Soy Broth).
- Antimicrobial Agent: A stock solution of the isonitrile antibiotic of known concentration, prepared in a suitable solvent.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
- Equipment: Sterile 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.
2. Inoculum Preparation:
- Transfer several colonies from the overnight culture to a tube of sterile saline.
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antibiotic Dilutions:
- Perform serial two-fold dilutions of the antibiotic stock solution in CAMHB directly in the 96-well plate. This creates a gradient of antibiotic concentrations.
- Typically, 100 µL of CAMHB is added to each well, and then 100 µL of the antibiotic stock is added to the first well and serially diluted down the row.
4. Inoculation:
- Add 100 µL of the prepared bacterial inoculum to each well containing the antibiotic dilutions.
- Include a positive control well (inoculum in CAMHB without antibiotic) and a negative control well (CAMHB only) on each plate.
5. Incubation:
- Incubate the microtiter plates at 35-37°C for 16-20 hours in ambient air.
6. Determination of MIC:
- After incubation, visually inspect the plates for bacterial growth (turbidity).
- The MIC is the lowest concentration of the antibiotic at which there is no visible growth.
Below is a workflow diagram for the broth microdilution assay.
Conclusion
This compound and its analogs, amycomicin and YM-47515, are highly potent isonitrile antibiotics with significant activity against Staphylococcus aureus. Their mechanism of action, involving the inhibition of the essential enzyme FabH in the fatty acid biosynthesis pathway, presents a promising target for the development of novel antibacterial agents. The provided data and protocols serve as a valuable resource for researchers in the field of antibiotic discovery and development, facilitating further investigation into this promising class of compounds.
Validating the Antibacterial Spectrum of Aerocyanidin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the antibacterial spectrum of the novel antibiotic, Aerocyanidin. While preliminary studies indicate its activity is primarily directed against Gram-positive bacteria[1], a comprehensive, quantitative comparison with established antibiotics is essential for its further development. This document outlines the necessary experimental protocols and presents a comparative analysis based on currently available data for well-characterized antibiotics.
Comparative Antibacterial Spectrum
A direct quantitative comparison of this compound's antibacterial activity requires the determination of its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive pathogens. In the absence of specific published MIC values for this compound, this section provides a comparative baseline using established antibiotics: Vancomycin, Linezolid, and Daptomycin. The following table summarizes the typical MIC ranges for these drugs against key Gram-positive bacteria. This table serves as a template for the data that needs to be generated for this compound.
Table 1: Comparative Minimum Inhibitory Concentration (MIC) of Selected Antibiotics against Gram-Positive Bacteria (µg/mL)
| Antibiotic | Staphylococcus aureus | Enterococcus faecalis | Streptococcus pneumoniae |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Vancomycin | 0.5 - 2.0 | 1.0 - 4.0 | ≤ 1.0 |
| Linezolid | 0.5 - 4.0 | 1.0 - 4.0 | ≤ 2.0 |
| Daptomycin | 0.25 - 1.0 | 1.0 - 4.0 | ≤ 1.0 |
Note: The MIC values presented are general ranges and can vary depending on the specific strain and testing methodology.
Experimental Protocols
To validate the antibacterial spectrum of this compound and generate the necessary comparative data, the following standardized experimental protocols are recommended.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
The broth microdilution method is a standardized and widely accepted technique for determining the MIC of an antimicrobial agent. The protocol outlined below is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Materials:
-
This compound: A stock solution of known concentration is prepared in a suitable solvent.
-
Bacterial Strains: Pure, overnight cultures of test organisms (Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae, and other relevant Gram-positive bacteria).
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is typically used. For fastidious organisms like Streptococcus pneumoniae, supplementation with lysed horse blood may be required.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
b. Inoculum Preparation:
-
Select several colonies of the test bacterium from an agar plate and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
c. Assay Procedure:
-
Dispense 50 µL of sterile CAMHB into all wells of a 96-well plate.
-
Add 50 µL of the this compound stock solution to the first well of each row to be tested, creating a 1:2 dilution.
-
Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the plate. Discard 50 µL from the last well containing the antibiotic. This will result in a range of decreasing concentrations of this compound.
-
The last two wells of a row should serve as controls: one for sterility (medium only) and one for growth (medium and inoculum, no antibiotic).
-
Add 50 µL of the prepared bacterial inoculum to each well (except the sterility control well), bringing the final volume to 100 µL.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air. For Streptococcus pneumoniae, incubation in an atmosphere of 5% CO₂ is recommended.
d. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
Zone of Inhibition Assay via Disk Diffusion
The disk diffusion method (Kirby-Bauer test) provides a qualitative assessment of antibacterial susceptibility and can be used as a screening tool. The following protocol is based on the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines.
a. Preparation of Materials:
-
This compound Disks: Paper disks impregnated with a standardized concentration of this compound.
-
Bacterial Strains: Pure, overnight cultures of test organisms.
-
Agar Medium: Mueller-Hinton Agar (MHA) plates with a depth of 4 mm. For fastidious organisms, supplementation with 5% defibrinated horse blood and 20 mg/L β-NAD may be necessary.
b. Inoculum Preparation:
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard as described for the MIC protocol.
-
Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
c. Assay Procedure:
-
Inoculate the entire surface of the MHA plate by swabbing in three directions to ensure a uniform lawn of bacterial growth.
-
Allow the plate to dry for a few minutes with the lid slightly ajar.
-
Aseptically apply the this compound-impregnated disks to the surface of the agar. Ensure firm contact between the disk and the agar.
-
Incubate the plates at 35-37°C for 16-20 hours.
d. Interpretation of Results:
-
Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.
-
The interpretation of the zone diameter (susceptible, intermediate, or resistant) requires the establishment of specific breakpoints for this compound, which would be determined through correlation with MIC data.
Visualized Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols described above.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Caption: Workflow for Zone of Inhibition determination.
Conclusion and Future Directions
The validation of this compound's antibacterial spectrum is a critical step in its preclinical development. The protocols outlined in this guide provide a standardized approach to generating the necessary quantitative data. A thorough investigation of its activity against a broad panel of Gram-positive organisms, including drug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE), is imperative. The resulting MIC data will not only allow for a direct comparison with existing antibiotics but will also be crucial for establishing its potential clinical utility and guiding future research into its mechanism of action and in vivo efficacy. Further research to generate and publish these specific MIC values is highly encouraged to fully elucidate the therapeutic potential of this compound.
References
Aerocyanidin: A Potent but Unstable Gram-Positive Antibiotic Awaiting Cross-Resistance Evaluation
For Researchers, Scientists, and Drug Development Professionals
Aerocyanidin, a natural antibiotic produced by the bacterium Chromobacterium violaceum, demonstrates significant potency, particularly against Gram-positive bacteria.[1] However, a comprehensive understanding of its clinical potential, especially concerning the development of cross-resistance, remains largely unexplored in publicly available scientific literature. This guide synthesizes the current knowledge of this compound, including its biological activity and likely mechanism of action, while highlighting the critical gap in cross-resistance data.
Performance and Spectrum of Activity
This compound is characterized by a rare isonitrile group, which is crucial for its biological activity.[1] Its antibacterial spectrum is primarily directed towards Gram-positive pathogens.[1]
Quantitative Data Summary
Limited quantitative data is available for this compound. The most notable is its potent activity against Staphylococcus aureus, a significant human pathogen.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Source |
| This compound | Staphylococcus aureus | < 0.05 µM | [2] |
Note: The instability of this compound's epoxy isonitrile structure under both acidic and basic conditions presents a significant challenge for its development as a therapeutic agent.[2]
Postulated Mechanism of Action
Direct studies on the mechanism of action of this compound are scarce. However, research on other isonitrile-containing antibiotics suggests a likely mode of action involving the covalent modification of essential bacterial enzymes.[3][4] The isonitrile functional group can target and covalently bind to the active site cysteines of enzymes crucial for bacterial survival, such as those involved in fatty acid biosynthesis (FabF) and the hexosamine pathway (GlmS).[3][4] This irreversible inhibition disrupts vital metabolic processes, leading to bacterial cell death.
References
- 1. RETRACTED: The Discovery of Novel Antimicrobial Agents Through the Application of Isocyanide-Based Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Epoxy Isonitriles, A Unique Class of Antibiotics: Synthesis of Their Metabolites and Biological Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Isocyanides inhibit bacterial pathogens by covalent targeting of essential metabolic enzymes - Chemical Science (RSC Publishing) DOI:10.1039/D4SC01940G [pubs.rsc.org]
Aerocyanidin's Efficacy Against MRSA: A Comparative Analysis with Standard Antibiotics
Disclaimer: As of late 2025, publicly available scientific literature lacks specific experimental data on the efficacy and mechanism of action of aerocyanidin against Methicillin-resistant Staphylococcus aureus (MRSA). The initial discovery of this compound in 1988 reported its general activity against Gram-positive bacteria, but detailed studies on its performance against MRSA, a major clinical challenge, are not available.[1]
This guide provides a comparative framework using well-documented antibiotics for MRSA treatment—Vancomycin, Linezolid, and Daptomycin—to serve as a benchmark for potential future studies on novel compounds like this compound. The methodologies and data presentation formats provided herein are intended to guide researchers in the evaluation of new anti-MRSA agents.
Comparative Efficacy of Standard Anti-MRSA Antibiotics
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of three standard-of-care antibiotics against MRSA, as reported in various studies. The MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that prevents visible bacterial growth.
| Antibiotic | MRSA MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Key Mechanistic Class |
| Vancomycin | 0.5 - 2.0[2] | ~1.0[2] | ~1.0 - 2.0[3] | Glycopeptide (cell wall synthesis inhibitor) |
| Linezolid | 1.0 - 4.0[4][5][6] | ~2.0 | ~2.0 - 4.0 | Oxazolidinone (protein synthesis inhibitor)[5] |
| Daptomycin | 0.125 - 1.0[7] | 0.38[7] | 0.75[7] | Cyclic Lipopeptide (cell membrane disruptor)[8] |
MIC50 and MIC90 represent the MIC values required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate assessment and comparison of antibiotic efficacy.
Minimum Inhibitory Concentration (MIC) Determination
This protocol outlines the broth microdilution method, a standard procedure for determining the MIC of an antimicrobial agent.
Objective: To determine the lowest concentration of an antibiotic that inhibits the visible growth of a specific MRSA strain.
Materials:
-
MRSA isolate
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Antibiotic stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator (37°C)
Procedure:
-
Bacterial Inoculum Preparation:
-
Aseptically pick 3-5 colonies of the MRSA isolate from an agar plate and inoculate into a tube of sterile CAMHB.
-
Incubate at 37°C until the turbidity matches a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).
-
Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL in the microtiter plate wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the antibiotic in CAMHB across the rows of a 96-well plate.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12. 200 µL of the antibiotic at the highest desired concentration is added to well 1. 100 µL is then transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. 100 µL from well 10 is discarded.
-
Well 11 serves as a growth control (no antibiotic), and well 12 serves as a sterility control (no bacteria).
-
-
Inoculation:
-
Add 100 µL of the diluted bacterial suspension to wells 1 through 11. The final volume in these wells will be 200 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth (no turbidity) as observed by the naked eye or a spectrophotometer.
-
Bacterial Viability Assay (Time-Kill Assay)
This assay provides information on the bactericidal or bacteriostatic activity of an antibiotic over time.
Objective: To assess the rate and extent of bacterial killing by an antibiotic at specific concentrations.
Materials:
-
MRSA isolate
-
CAMHB
-
Antibiotic at desired concentrations (e.g., 1x, 4x, 10x MIC)
-
Sterile culture tubes
-
Incubator with shaking capabilities (37°C)
-
Sterile saline or phosphate-buffered saline (PBS) for dilutions
-
Agar plates for colony counting
Procedure:
-
Inoculum Preparation: Prepare a bacterial inoculum in CAMHB as described for the MIC assay, adjusted to a starting concentration of approximately 5 x 105 CFU/mL.
-
Experimental Setup:
-
Prepare tubes with CAMHB containing the antibiotic at the desired concentrations (e.g., 0x MIC, 1x MIC, 4x MIC).
-
Inoculate each tube with the prepared MRSA suspension.
-
-
Time-Course Sampling:
-
Incubate the tubes at 37°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube.
-
-
Colony Forming Unit (CFU) Quantification:
-
Perform serial dilutions of the collected aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate at 37°C for 18-24 hours.
-
Count the number of colonies on the plates to determine the CFU/mL at each time point.
-
-
Data Analysis:
-
Plot the log10 CFU/mL against time for each antibiotic concentration.
-
A bactericidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in CFU/mL.
-
Visualizing Mechanisms and Workflows
The following diagrams, generated using Graphviz, illustrate a hypothetical mechanism of action for an anti-MRSA agent, a standard experimental workflow, and a comparison of antibiotic classes.
Caption: A hypothetical mechanism where an antibiotic inhibits cell wall synthesis in MRSA.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Caption: Comparison of the targets of different classes of anti-MRSA antibiotics.
Conclusion
While this compound was identified as an antibiotic with activity against Gram-positive bacteria, the absence of specific data against MRSA prevents a direct comparison with established therapies. The provided framework, data tables for standard antibiotics, and detailed protocols offer a blueprint for the systematic evaluation of this compound or other novel compounds. Future research should prioritize determining the MIC of this compound against a panel of clinical MRSA isolates, conducting time-kill assays to understand its bactericidal or bacteriostatic nature, and elucidating its mechanism of action to assess its potential as a future therapeutic agent.
References
- 1. This compound, a new antibiotic produced by Chromobacterium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Vancomycin Minimum Inhibitory Concentration in the clinical isolates of Methicillin Resistant Staphylococcus aureus (MRSA) - Journal of Pure and Applied Microbiology [microbiologyjournal.org]
- 3. Relationship of MIC and Bactericidal Activity to Efficacy of Vancomycin for Treatment of Methicillin-Resistant Staphylococcus aureus Bacteremia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linezolid minimum inhibitory concentration (MIC) creep in methicillin-resistant Staphylococcus aureus (MRSA) clinical isolates at a single Japanese center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Efficacy of Linezolid against Methicillin-Resistant or Vancomycin-Insensitive Staphylococcus aureus in a Model of Hematogenous Pulmonary Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
Aerocyanidin vs. Its Epoxy Ketone Metabolite: A Comparative Analysis of Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aerocyanidin is a natural product characterized by a rare and reactive epoxy isonitrile functional group. This moiety is known to be unstable under both acidic and basic conditions, readily undergoing a Payne rearrangement to form a more stable epoxy ketone metabolite with the concurrent release of cyanide. Understanding the cytotoxic differences between the parent compound and its metabolite is crucial for evaluating its therapeutic potential and mechanism of action.
Chemical Transformation
The conversion of this compound to its epoxy ketone metabolite is a significant chemical alteration that is hypothesized to have a profound impact on its biological activity.
Caption: Transformation of this compound to its Epoxy Ketone Metabolite.
Comparative Biological Activity
| Compound | Functional Group | Reported Biological Activity | Reference |
| This compound | Epoxy Isonitrile | Potent antibacterial activity against Gram-positive pathogens, particularly Staphylococcus aureus. The epoxy isonitrile moiety is considered crucial for this activity. | [1] |
| Epoxy Ketone Metabolite | Epoxy Ketone | Considered to be inactive as a prodrug, suggesting a loss of the biological activity observed in the parent compound. | [1] |
Note: The available data focuses on antibacterial activity. It is plausible that a similar structure-activity relationship exists for cytotoxicity against mammalian cells.
Inferred Cytotoxicity
Based on the evidence that the epoxy isonitrile group is essential for the biological activity of this compound, it is strongly inferred that This compound would exhibit significantly higher cytotoxicity compared to its epoxy ketone metabolite . The rearrangement to the epoxy ketone form likely abolishes the molecular interactions necessary for a cytotoxic effect.
Experimental Protocols for Cytotoxicity Determination
To definitively compare the cytotoxicity of this compound and its epoxy ketone metabolite, the following experimental protocols are recommended.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, or A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound and its epoxy ketone metabolite in cell culture medium. Replace the existing medium with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the cells with the compounds for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Calcein AM Assay
This fluorescence-based assay determines cell viability based on cell membrane integrity and esterase activity.
Principle: Calcein AM is a non-fluorescent, cell-permeable compound. In viable cells, intracellular esterases cleave the AM group, producing the fluorescent molecule calcein, which is retained within the cell.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the cells with the compounds for the desired time period (e.g., 24, 48, or 72 hours).
-
Calcein AM Staining: Prepare a 2 µM working solution of Calcein AM in PBS. Remove the culture medium and wash the cells with PBS. Add 100 µL of the Calcein AM working solution to each well and incubate for 30 minutes at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 520 nm.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 values.
Caption: Experimental workflow for comparing cytotoxicity.
Signaling Pathways
Currently, there is no specific information available in the scientific literature regarding the signaling pathways affected by this compound that lead to cytotoxicity. The mechanism of action for many isonitrile-containing natural products is still an active area of research. Potential mechanisms could involve the inhibition of key enzymes, disruption of cellular membranes, or induction of apoptosis through various signaling cascades. Further research is required to elucidate the precise molecular targets and pathways of this compound.
Conclusion
While direct comparative cytotoxicity data is lacking, the available evidence strongly suggests that this compound possesses significantly greater biological activity, and therefore likely higher cytotoxicity, than its epoxy ketone metabolite. The structural integrity of the epoxy isonitrile moiety appears to be paramount for its function. The provided experimental protocols offer a clear roadmap for researchers to quantitatively assess and compare the cytotoxic profiles of these two molecules, which will be crucial for any further investigation into the therapeutic potential of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


